Kidamycin

Description

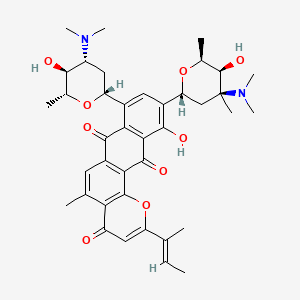

Structure

3D Structure

Properties

Molecular Formula |

C39H48N2O9 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1 |

InChI Key |

MFTJRTUKCOVIMD-DKUBSEJESA-N |

SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Synonyms |

isokidamycin kidamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kidamycin from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Kidamycin, a potent antitumor antibiotic from the pluramycin family. This document details the fermentation of the producing Streptomyces strain, comprehensive protocols for extraction and purification, and an analysis of the biosynthetic pathway. All quantitative data from the cited literature is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction

This compound is a C-glycosyl angucycline antibiotic produced by Streptomyces species, first reported in the early 1970s. It belongs to the pluramycin family of antitumor agents, which are known for their significant cytotoxic activity against various tumor cell lines.[1] The complex structure of this compound, featuring a tetracyclic core with two aminosugar moieties attached via unusual C-glycosidic bonds, has made it a subject of interest for both natural product chemists and drug developers.[2][3] This guide focuses on the methodologies for producing and isolating this compound from its native producer, Streptomyces sp. W2061, as detailed in recent research.[2]

Data Presentation

Fermentation and Purification Summary

Comprehensive quantitative data on the fermentation yield and purification fold for this compound from Streptomyces sp. W2061 is not fully detailed in the available literature. The following table summarizes the available data and highlights areas where further quantitative analysis is needed.

| Step | Total Volume | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Broth | 9 L[3] | Data not available | Data not available | Data not available | 100 | 1 |

| Ethyl Acetate Extract | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| MPLC Fractionation | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Semipreparative HPLC | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Purified Intermediate (Compound 7) | - | - | - | - | - | - |

| 9.0 mg |

Note: Compound 7 is the mono-glycosylated intermediate of this compound. The final yield of this compound is not explicitly stated.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its intermediates was primarily achieved through mass spectrometry and NMR spectroscopy.

| Property | Data | Reference |

| This compound | ||

| Molecular Formula | C₃₉H₄₈N₂O₉ | |

| Molecular Weight | 688.8 g/mol | |

| ESI-MS [M+H]⁺ | m/z 689 | |

| Kidamycinone (Aglycone) | ||

| ESI-MS [M+H]⁺ | m/z 361 | |

| Mono-glycosylated Intermediate (Compound 7) | ||

| ESI-MS [M+H]⁺ | m/z 532 | |

| MS/MS Fragmentation | m/z 361 ([M+H]⁺ - 171) |

¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR spectroscopic data for this compound from Streptomyces sp. W2061 are referenced in the supplementary materials of the primary literature. However, this data was not directly accessible. A comprehensive table will be populated upon availability of this supplementary information.

Experimental Protocols

The following protocols are adapted from the methodologies described for the cultivation of Streptomyces sp. W2061 and the subsequent isolation of this compound and its biosynthetic intermediates.

Fermentation of Streptomyces sp. W2061

1. Strain Maintenance and Inoculum Preparation:

-

Maintain Streptomyces sp. W2061 and its mutant strains on ISP4 agar plates at 28°C for 4 days.

-

ISP4 Medium Composition (per liter): 10 g soluble starch, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O, 1 g NaCl, 2 g (NH₄)₂SO₄, 2 g CaCO₃, 1 mg FeSO₄·7H₂O, 1 mg MnCl₂·4H₂O, 1 mg ZnSO₄·7H₂O, and 15 g agar. Adjust pH to 7.0–7.4.

-

-

Inoculate a single colony into a flask containing seed culture M2 medium.

-

M2 Medium Composition (per liter): 2 g yeast extract, 5 g glucose, 25 ml glycerol, 4 g soytone, and 0.03 g CaCO₃. Adjust pH to 7.2.

-

-

Incubate the seed culture for 2 days at 28°C with shaking.

2. Production Culture:

-

Transfer 15 ml of the seed culture into a 1 L flask containing 300 ml of M2X production medium.

-

M2X Medium Composition: M2 medium supplemented with 5 g/L MgCO₃.

-

-

Incubate the production culture for 5–7 days at 28°C with shaking.

Extraction and Purification of this compound

1. Extraction:

-

Pool the culture broth from the production flasks.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Separate the organic (ethyl acetate) layer from the aqueous layer.

-

Dry the ethyl acetate extract, for example, over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Resuspend the dried crude extract in methanol for subsequent analysis and purification.

2. Purification:

-

Subject the resuspended crude extract to medium-pressure liquid chromatography (MPLC) on a C18 reverse-phase column.

-

Elute with a stepwise gradient of methanol in water.

-

Collect fractions and analyze for the presence of this compound and its intermediates using HPLC-MS.

-

Pool the fractions containing the compounds of interest.

-

Further purify the pooled fractions using semipreparative HPLC with a C18 column and a suitable gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like trifluoroacetic acid (TFA).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway: Sequential C-Glycosylation

Caption: Sequential C-glycosylation in this compound biosynthesis.

Conclusion

The methodologies for the discovery and isolation of this compound from Streptomyces sp. W2061 provide a solid foundation for further research and development. The detailed fermentation and purification protocols enable the production of this compound and its intermediates for biological evaluation and derivatization studies. The elucidation of the sequential C-glycosylation pathway opens avenues for biosynthetic engineering to generate novel analogues with potentially improved therapeutic properties. Further work is required to optimize fermentation yields and to fully characterize the physicochemical properties of this compound through comprehensive spectroscopic analysis.

References

The Chemical Architecture of Kidamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is a member of the pluramycin family of antibiotics, a group of natural products known for their potent antitumor activities.[1][2] Isolated from Streptomyces species, this compound's complex chemical structure is central to its biological function, which involves interaction with DNA.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, the experimental methodologies used for its elucidation, and its mechanism of action.

Chemical Structure of this compound

This compound possesses a complex polycyclic aromatic core based on a 4H-anthra[1,2-b]pyran-4,7,12-trione scaffold.[1] Key structural features include a butenyl side chain and two distinct amino sugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, attached via C-glycosidic bonds. The full chemical structure and stereochemistry were determined through a combination of chemical degradation, NMR spectroscopy, and X-ray crystallography.

The IUPAC name for this compound is 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione.

Core Scaffold and Functional Groups:

-

Anthrapyranone Core: A tetracyclic system responsible for the planarity of the molecule, facilitating its primary mechanism of action.

-

Butenyl Side Chain: An unsaturated hydrocarbon chain at position C2.

-

Amino Sugars: Two different deoxysugars, D-angolosamine and N,N-dimethyl-L-vancosamine, are C-glycosidically linked to the core at positions C8 and C10, respectively. These sugar moieties are crucial for the molecule's interaction with DNA.

-

Hydroxyl and Methyl Groups: The aromatic core is further decorated with a hydroxyl group at C11 and a methyl group at C5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₈N₂O₉ | |

| Molecular Weight | 688.8 g/mol | |

| IUPAC Name | 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

Table 2: Spectroscopic Data Summary for this compound Precursor (N,N-dimethylvancosamine C10 glycosylated kidamycinone)

Note: The full NMR data for this compound is detailed in the original elucidation paper by Furukawa et al., 1975. The following table provides data for a direct biosynthetic precursor as a contemporary example of the spectroscopic analysis.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Aglycone | ||

| 1 | 158.2 | |

| 2 | 119.5 | |

| 3 | 124.6 | 6.42 (q, 6.8) |

| 4 | 182.5 | |

| 4a | 134.3 | |

| 5 | 142.1 | |

| 5-CH₃ | 22.3 | 2.80 (s) |

| 6 | 120.1 | 7.71 (s) |

| 6a | 134.9 | |

| 7 | 187.6 | |

| 7a | 125.1 | |

| 8 | 149.2 | |

| 9 | 114.7 | 7.68 (s) |

| 10 | 140.1 | |

| 11 | 162.2 | |

| 11-OH | 13.92 (s) | |

| 12 | 181.8 | |

| 12a | 113.1 | |

| 12b | 132.8 | |

| 13 | 120.1 | |

| 14 | 135.2 | |

| 15 | 11.9 | 1.88 (d, 6.8) |

| 16 | 14.8 | 2.12 (s) |

| N,N-dimethylvancosamine | ||

| 1' | 38.1 | 5.25 (d, 10.8) |

| 2' | 30.1 | 1.81 (m), 2.15 (m) |

| 3' | 68.8 | 3.51 (m) |

| 4' | 67.8 | 3.01 (d, 9.2) |

| 4'-N(CH₃)₂ | 41.5 | 2.29 (s) |

| 5' | 77.9 | 3.22 (m) |

| 6' | 18.2 | 1.25 (d, 6.0) |

| Data adapted from Heo et al., 2022. The structure was confirmed by comparison of 1D and 2D NMR spectroscopic data of this compound with previously reported data. |

Experimental Protocols for Structure Elucidation

The structural determination of this compound and its analogs involves a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification

-

Extraction: The culture broth of the producing Streptomyces strain is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes:

-

Medium-Pressure Liquid Chromatography (MPLC) on a reverse-phase C18 column with a stepwise gradient of methanol in water.

-

Semipreparative High-Performance Liquid Chromatography (HPLC), also on a C18 column, using an isocratic or gradient solvent system of acetonitrile or methanol in water with a trifluoroacetic acid (TFA) modifier.

-

Mass Spectrometry

-

LC-MS Analysis: The purified compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Instrumentation: A typical setup involves a C18 column for chromatographic separation.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.

-

Ionization: Electrospray ionization (ESI) in positive mode is employed.

-

MS Parameters:

-

Spray needle voltage: +5 kV

-

Ion transfer capillary temperature: 275°C

-

Sheath and auxiliary gas flow rates are optimized for the instrument.

-

Mass spectra are acquired in a range of m/z 100–2000.

-

NMR Spectroscopy

-

Sample Preparation: A purified sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectra Acquisition: A suite of NMR experiments is performed to determine the structure:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different structural fragments.

-

-

X-ray Crystallography

While detailed protocols for this compound itself are found in older literature, modern protein-ligand crystallography provides a general workflow:

-

Crystallization: The purified compound is crystallized, often as a complex with a biological target like a DNA oligonucleotide. This is typically achieved through vapor diffusion methods (hanging or sitting drop) by screening a wide range of precipitants, buffers, and additives.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like molecular replacement (if a similar structure is known) or direct methods. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.

Mandatory Visualizations

Caption: Simplified schematic of the this compound chemical structure.

Caption: Sequential C-glycosylation steps in this compound biosynthesis.

Caption: Proposed mechanism of action for this compound via DNA intercalation.

References

A Technical Guide to the DNA-Targeted Mechanism of Action of Kidamycin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which kidamycin, an antitumor antibiotic, exerts its cytotoxic effects through direct interaction with DNA. This compound belongs to the pluramycin family of angucycline antibiotics, a group of natural products known for their potent antitumor activity.[1][2] The core of its mechanism lies in its ability to bind to DNA, disrupt its structure, and inhibit essential cellular processes, ultimately leading to cell death.

Core Mechanism: DNA Binding and Intercalation

This compound's interaction with DNA is a multifaceted process involving its distinct structural components: a planar angucycline core and C-glycoside sugar moieties.[1][2] The primary mechanism involves a dual-binding mode:

-

Intercalation: The flat, aromatic angucycline core inserts itself between the base pairs of the DNA double helix.

-

Groove Interaction: The sugar side chains, crucial for its biological activity, mediate interactions within the minor groove of the DNA.[1]

Some compounds in the pluramycin family are also capable of directly alkylating guanine residues in the major groove, adding another layer of DNA damage. This binding is strong and stabilizes the DNA helix, as evidenced by a significant increase in the DNA's melting temperature (Tm) upon binding of acetyl this compound. However, under alkaline conditions, acetyl this compound has also been shown to induce single-strand scissions in DNA.

Caption: Dual binding mode of this compound with DNA.

Biochemical Consequences of DNA Binding

The physical association of this compound with DNA directly obstructs critical DNA-dependent processes. By binding to the DNA template, this compound creates a steric blockade that inhibits the progression of enzymes essential for macromolecular synthesis.

-

Inhibition of DNA Replication: DNA polymerases are unable to traverse the this compound-bound DNA strand, leading to a halt in DNA replication.

-

Inhibition of Transcription: Similarly, RNA polymerase is blocked, preventing the synthesis of RNA from the DNA template.

Studies on acetyl-kidamycin have confirmed its inhibitory effect on both DNA and RNA biosynthesis in bacterial systems like Bacillus subtilis and Escherichia coli. This comprehensive shutdown of nucleic acid synthesis is a primary contributor to its cytotoxic and antibiotic effects.

Caption: Blockade of DNA and RNA polymerases by this compound.

Cellular Response: Induction of Apoptosis

The extensive DNA damage and replication stress caused by this compound are potent triggers for programmed cell death, or apoptosis. While specific studies on the this compound-induced apoptotic pathway are limited, the mechanism is highly characteristic of DNA-damaging agents, which typically activate the intrinsic (or mitochondrial) pathway of apoptosis.

This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 subsequently activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic death.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Quantitative Analysis of this compound-DNA Interaction

| Parameter | Symbol | Definition | Relevance to this compound |

| Binding Affinity (Dissociation Constant) | Kd | The concentration of the drug at which half of the DNA binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | Measures the intrinsic strength of the this compound-DNA interaction. |

| Half Maximal Inhibitory Concentration | IC50 | The concentration of the drug required to inhibit a specific biological process (e.g., cell proliferation, enzyme activity) by 50%. | Provides a measure of the functional potency of this compound in a specific experimental context. |

Note: Specific Kd and IC50 values for this compound require direct experimental determination and were not found in the literature surveyed.

Key Experimental Methodologies

Elucidating the mechanism of action of DNA-binding agents like this compound involves a variety of biophysical and biochemical assays.

Experimental Protocol: Fluorescence Intercalator Displacement (FID) Assay

This assay is used to determine the DNA sequence selectivity of a compound. It relies on the displacement of a fluorescent intercalator (like ethidium bromide) from a library of short, hairpin DNA oligonucleotides, each with a unique potential binding site. A decrease in fluorescence upon addition of the test compound indicates binding.

-

Preparation: A library of hairpin deoxyoligonucleotides, each containing a unique 4-bp binding site, is prepared in a multi-well plate format.

-

Intercalator Addition: A fluorescent intercalator (e.g., ethidium bromide) is added to each well, leading to a high baseline fluorescence signal.

-

Compound Titration: this compound is added to each well.

-

Fluorescence Measurement: The fluorescence is measured after incubation. A significant decrease in fluorescence in specific wells indicates that this compound has a higher affinity for those DNA sequences, having displaced the intercalator.

-

Data Analysis: The results are plotted to create a histogram showing the relative binding affinity of this compound for all sequences in the library.

Caption: Workflow for a Fluorescence Intercalator Displacement (FID) Assay.

Conclusion

This compound exerts its potent antitumor effect through a well-defined, DNA-targeted mechanism. Its dual-binding mode, involving both intercalation and groove-binding, leads to the stabilization of the DNA duplex and the formation of a physical barrier that inhibits DNA replication and transcription. This widespread disruption of macromolecular synthesis induces significant cellular stress, triggering the intrinsic apoptotic pathway and culminating in cell death. The detailed understanding of this mechanism is critical for the rational design of novel this compound derivatives and for optimizing its application in therapeutic strategies.

References

An In-depth Technical Guide to the Biosynthesis of Kidamycin and its C-glycosylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Kidamycin, a potent antitumor antibiotic. It delves into the genetic basis of its production, the enzymatic steps involved in the assembly of its angucycline core, the biosynthesis of its unique deoxyamino sugars, and the crucial C-glycosylation events that are vital for its biological activity. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The this compound Biosynthetic Gene Cluster

This compound is a member of the pluramycin family of antitumor antibiotics, produced by Streptomyces sp. W2061.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster (kid), which shows significant similarity in organization and content to the hedamycin biosynthetic gene cluster from S. griseoruber.[1][3] The kid cluster is a hybrid type I/type II polyketide synthase (PKS) system.[1]

The core of the this compound molecule is an angucycline structure, a polycyclic aromatic polyketide. Attached to this core are two deoxyamino sugar moieties, N,N-dimethylvancosamine and anglosamine, linked via unusual C-glycosidic bonds. The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the aglycone core, the biosynthesis of the two deoxyamino sugars, and the sequential attachment of these sugars to the aglycone.

Table 1: Key Genes and Their Proposed Functions in the this compound Biosynthetic Gene Cluster

| Gene(s) | Proposed Function |

| kid12–20 | Biosynthesis of the core polyketide backbone (Angucycline aglycone) |

| kid4–9, kid21-24, 26, 28 | Biosynthesis of the nucleotidyl-activated aminosugar moieties (N,N-dimethylvancosamine and anglosamine) |

| kid7 | C-glycosyltransferase responsible for the attachment of N,N-dimethylvancosamine to the C10 position of the aglycone |

| kid21 | C-glycosyltransferase responsible for the attachment of anglosamine to the C8 position of the mono-glycosylated intermediate |

| kid4, kid9 | Methyltransferases involved in the biosynthesis of N,N-dimethylvancosamine |

| kid24 | Methyltransferase involved in the biosynthesis of anglosamine |

The Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound has been elucidated through gene inactivation studies and analysis of the resulting mutants. The process begins with the synthesis of the angucycline aglycone, followed by the independent synthesis of the two deoxyamino sugars, and culminates in their sequential C-glycosylation.

Biosynthesis of the Angucycline Aglycone

The angucycline core of this compound, known as kidamycinone, is synthesized by a type I/type II PKS system encoded by the kid12-20 genes. This process involves the iterative condensation of malonyl-CoA extender units to a starter unit, followed by a series of cyclization and aromatization reactions to form the characteristic tetracyclic structure.

Biosynthesis of Deoxyamino Sugars

The two deoxyamino sugars, N,N-dimethylvancosamine and anglosamine, are synthesized from primary metabolic precursors through a series of enzymatic modifications. The genes responsible for these transformations, kid4–9 and kid21-28, are found within the kid biosynthetic gene cluster.

-

N,N-dimethylvancosamine Biosynthesis: The biosynthesis of this sugar involves the activities of enzymes encoded by kid4–6, 8-9, 22-23, 26, and 28. Gene inactivation studies have confirmed that the methyltransferases Kid4 and Kid9 are specifically involved in the N,N-dimethylation steps of vancosamine biosynthesis.

-

Anglosamine Biosynthesis: The synthesis of anglosamine is catalyzed by enzymes encoded by kid24, 25, and 27. The methyltransferase Kid24 has been shown to be essential for this pathway.

Sequential C-Glycosylation

A key feature of this compound biosynthesis is the sequential C-glycosylation of the kidamycinone aglycone. This process is catalyzed by two dedicated C-glycosyltransferases, Kid7 and Kid21.

-

First C-Glycosylation by Kid7: The C-glycosyltransferase Kid7 initiates the glycosylation by attaching N,N-dimethylvancosamine to the C10 position of the kidamycinone aglycone. This creates a mono-C-glycosylated intermediate.

-

Second C-Glycosylation by Kid21: Subsequently, the second C-glycosyltransferase, Kid21, transfers an anglosamine moiety to the C8 position of the mono-C-glycosylated intermediate, completing the synthesis of this compound.

Experimental Elucidation of the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway was primarily achieved through targeted gene inactivation experiments in the producing strain, Streptomyces sp. W2061. This involved disrupting specific genes within the kid cluster and analyzing the metabolic profile of the resulting mutants.

Production Profile of Wild-Type and Mutant Strains

The analysis of the mutant strains provided crucial insights into the function of the inactivated genes. The production of this compound was abolished in all mutants of the glycosyltransferases and methyltransferases, with the accumulation of specific biosynthetic intermediates.

Table 2: Production Profile of Streptomyces sp. W2061 and its Mutant Strains

| Strain | Genotype | This compound Production | Accumulated Major Intermediates | Isolated Yield of Major Intermediate |

| Streptomyces sp. W2061 | Wild-type | Yes | - | Not Applicable |

| Δkid7 | kid7 knockout | No | Kidamycinone and other aglycones | 4.2 mg of epoxykidamycinone (4) |

| Δkid21 | kid21 knockout | No | N,N-dimethylvancosamine-C10-glycosylated kidamycinone (7) | 9.0 mg of compound 7 from 9 L culture |

| Δkid4 / Δkid9 | kid4 or kid9 knockout | No | Kidamycinone and other aglycones | 2.1 mg, 4.2 mg, and 6.2 mg of various aglycones |

| Δkid24 | kid24 knockout | No | N,N-dimethylvancosamine-C10-glycosylated kidamycinone and related compounds | Not reported |

Note: The isolated yields are reported from large-scale fermentations and do not represent production titers.

Detailed Experimental Protocols

Gene Inactivation in Streptomyces sp. W2061

Objective: To disrupt a target gene in the this compound biosynthetic gene cluster via homologous recombination.

Methodology:

-

Construction of the Disruption Vector:

-

Two homologous regions flanking the target gene (e.g., kid7) are amplified by PCR from the genomic DNA of Streptomyces sp. W2061.

-

A kanamycin resistance cassette (e.g., from pFD-NEO-S) is prepared.

-

The two homologous fragments and the resistance cassette are ligated into a suitable vector (e.g., pKC1139) that cannot replicate in Streptomyces.

-

-

Intergeneric Conjugation:

-

The constructed disruption vector is introduced into an E. coli donor strain (e.g., ET12567/pUZ8002).

-

The E. coli donor is then conjugated with Streptomyces sp. W2061 on a suitable agar medium (e.g., ISP4).

-

-

Selection of Mutants:

-

Exconjugants are selected on media containing apramycin (for the vector backbone) and kanamycin (for the integrated resistance cassette).

-

Colonies that are resistant to both antibiotics are candidates for single-crossover events.

-

Subsequent screening for kanamycin-resistant and apramycin-sensitive colonies identifies the desired double-crossover mutants.

-

-

Confirmation of Gene Disruption:

-

The correct gene disruption in the mutant is confirmed by PCR using primers flanking the target gene. The size of the PCR product will differ between the wild-type and the mutant due to the insertion of the resistance cassette.

-

Fermentation and Compound Extraction

Objective: To cultivate Streptomyces sp. W2061 and its mutants for the production and subsequent analysis of metabolites.

Methodology:

-

Seed Culture:

-

Spores of the Streptomyces strain are inoculated into a seed culture medium (e.g., M2 medium: 2 g/L yeast extract, 5 g/L glucose, 25 ml/L glycerol, 4 g/L soytone, 0.03 g/L CaCO₃, pH 7.2).

-

The culture is incubated at 28°C for 2 days with shaking.

-

-

Production Culture:

-

The seed culture is transferred to a larger volume of production medium (e.g., M2X medium: M2 medium + 5 g/L MgCO₃).

-

The production culture is incubated at 28°C for 5-7 days with shaking.

-

-

Extraction:

-

The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried and concentrated to yield the crude extract.

-

Compound Analysis and Purification

Objective: To analyze the metabolic profile of the crude extracts and purify the compounds of interest.

Methodology:

-

HPLC and LC-MS Analysis:

-

The crude extracts are dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles of the wild-type and mutant strains.

-

-

Purification:

-

The accumulated intermediates in the mutant extracts are purified using chromatographic techniques such as vacuum column chromatography and semi-preparative HPLC.

-

-

Structure Elucidation:

-

The chemical structures of the purified compounds are determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, COSY, HMBC).

-

Conclusion

The biosynthesis of this compound is a complex process involving a hybrid PKS system and a series of tailoring enzymes, including two crucial C-glycosyltransferases. The elucidation of this pathway, particularly the sequential nature of the di-C-glycosylation, provides valuable insights into the biosynthesis of pluramycin-type antibiotics. The detailed understanding of the enzymes involved, especially the substrate specificity of the C-glycosyltransferases, opens up possibilities for the chemo-enzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties. Further in vitro characterization of the biosynthetic enzymes will undoubtedly provide a deeper understanding of their catalytic mechanisms and pave the way for their application in synthetic biology and drug discovery.

References

- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]

- 2. In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antitumor Properties of Kidamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin, a member of the pluramycin family of antibiotics, has demonstrated notable antitumor properties. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anticancer potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Inhibition of Nucleic Acid Synthesis

This compound exerts its cytotoxic effects primarily through the inhibition of nucleic acid synthesis.[1] As an intercalating agent, it binds to DNA, disrupting the normal processes of replication and transcription. This interaction with the DNA molecule leads to the downstream inhibition of both DNA and RNA synthesis, ultimately inducing cell death in rapidly proliferating cancer cells.[2][3]

An acetylated derivative, acetyl this compound, has been shown to be a potent inhibitor of RNA synthesis in HeLa cells. Specifically, it inhibits the synthesis of 45S pre-ribosomal RNA (pre-rRNA), heterogeneous nuclear RNA (HnRNA), and other small molecular weight RNAs.[2] This targeted disruption of RNA production further underscores the central role of nucleic acid synthesis inhibition in the antitumor activity of this compound and its analogues.

In Vitro Antitumor Activity

This compound has shown selective cytotoxic activity against certain cancer cell lines. Notably, it has been reported to be effective against the MDA-MB-231 triple-negative breast cancer cell line, a particularly aggressive and difficult-to-treat cancer subtype.[4]

Table 1: Summary of In Vitro Antitumor Activity of this compound

| Cell Line | Cancer Type | Reported Activity | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | Selective Activity | |

| HeLa | Cervical Cancer | Inhibition of RNA Synthesis (by Acetyl this compound) |

In Vivo Antitumor Efficacy

Preclinical studies in animal models have provided evidence for the in vivo antitumor efficacy of this compound. While detailed quantitative data on tumor growth inhibition from these studies are limited in the available literature, the consistent observation of antitumor effects in various tumor models highlights its potential as a therapeutic agent.

Further in vivo studies are necessary to establish optimal dosing regimens, evaluate long-term efficacy, and assess the safety profile of this compound in a preclinical setting.

Signaling Pathways and Apoptosis Induction

The primary mechanism of this compound-induced cell death is understood to be a consequence of the inhibition of nucleic acid synthesis. This disruption of essential cellular processes is a potent trigger for the induction of apoptosis, or programmed cell death. The precise signaling cascades activated by this compound that lead to apoptosis are an area of ongoing research.

It is hypothesized that the cellular stress induced by DNA damage and the shutdown of transcription and replication activates intrinsic apoptotic pathways. This likely involves the activation of a cascade of caspases, the key executioners of apoptosis.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antitumor properties are not extensively published. However, based on standard methodologies in cancer research, the following outlines the likely experimental workflows.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of this compound in a living organism.

Conclusion and Future Directions

This compound is a promising antitumor agent with a clear mechanism of action centered on the inhibition of nucleic acid synthesis. Its demonstrated activity against challenging cancer cell lines, such as triple-negative breast cancer, highlights its potential for further development.

Future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify the most sensitive cancer types.

-

Detailed In Vivo Efficacy Studies: Conducting robust preclinical studies in various animal models to establish optimal dosing, treatment schedules, and to quantify tumor growth inhibition.

-

Elucidation of Apoptotic Pathways: Investigating the specific molecular signaling pathways that are activated by this compound to induce apoptosis. This could involve techniques such as Western blotting for key apoptotic proteins and gene expression analysis.

-

Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential toxicities, to inform its clinical development.

A deeper understanding of these aspects will be crucial for translating the preclinical promise of this compound into a clinically effective cancer therapy.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. Mechanism of action of antitumor agents on bacteria. II. Effect of acetyl-kidamycin on nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]

- 4. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Kidamycin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Anthracycline Antibiotic Kidamycin: From Chemical Structure to Cytotoxic Mechanisms

Abstract

This compound is a potent anthracycline antibiotic belonging to the pluramycin family, a group of natural products known for their significant antitumor activities. Isolated from Streptomyces species, this compound and its derivatives have demonstrated selective cytotoxicity against various cancer cell lines, positioning them as promising candidates for further drug development. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental protocols. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.

Introduction

Anthracycline antibiotics are a cornerstone of cancer chemotherapy, with well-known members such as doxorubicin and daunorubicin used extensively in the clinic. This compound, a structurally distinct member of this class, offers a unique profile with potential for enhanced selectivity and efficacy. Its complex architecture, featuring a di-C-glycosylated angucycline core, presents both challenges and opportunities for synthetic derivatization and therapeutic optimization. Understanding the fundamental biology and chemistry of this compound is paramount to unlocking its full therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core, a hallmark of the pluramycin family.[1][2] This aglycone is adorned with two deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, attached via rare C-glycosidic bonds.[1][2] This di-C-glycosylation pattern is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₈N₂O₉ | PubChem |

| Molecular Weight | 688.8 g/mol | PubChem |

| CAS Number | 11072-82-5 | PubChem |

| Class | Anthracycline, Pluramycin | [1] |

Mechanism of Action

The primary mechanism of action for this compound and its acetylated form involves direct interaction with DNA. This interaction is multifaceted and includes:

-

DNA Intercalation: The planar aromatic core of this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.

-

DNA Alkylation: The sugar moieties of this compound are thought to play a role in the sequence-specific alkylation of guanine bases in the major groove of DNA.

Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Notably, this compound and its derivative, photothis compound, have shown selective activity against the MDA-MB-231 triple-negative breast cancer cell line. While a comprehensive NCI-60 panel screening data for this compound is not publicly available, the existing data underscores its potential as a selective anticancer agent.

Table 2: Reported Cytotoxic Activity of this compound and its Derivative

| Compound | Cell Line | Activity | Source |

| This compound | MDA-MB-231 | Selective Cytotoxicity | |

| Photothis compound | MDA-MB-231 | Selective Cytotoxicity |

Specific IC50 values for this compound against a broad panel of cancer cell lines are not consistently reported in publicly accessible literature.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster (kid) found in Streptomyces sp. W2061. The pathway involves the assembly of the angucycline core by a type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications, most notably the sequential C-glycosylation steps.

This compound Biosynthetic Gene Cluster

The kid gene cluster contains genes encoding the PKS enzymes (e.g., kid19), glycosyltransferases (kid7 and kid21), and enzymes responsible for the synthesis of the deoxysugar precursors.

Caption: Organization of the this compound biosynthetic gene cluster (kid).

Sequential Glycosylation Pathway

Gene inactivation studies have revealed a specific sequence for the attachment of the sugar moieties. The glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone. Subsequently, the glycosyltransferase Kid21 transfers the anglosamine moiety to the C8 position of the C10-glycosylated intermediate.

Caption: The sequential C-glycosylation pathway in this compound biosynthesis.

Potential Signaling Pathways Affected by this compound

While direct studies on the effects of this compound on specific cellular signaling pathways are limited, the known mechanisms of action of anthracyclines and other DNA-damaging agents suggest potential involvement of pathways such as MAPK and PI3K/Akt/mTOR. DNA damage is a potent activator of stress-response pathways, which can ultimately lead to cell cycle arrest and apoptosis.

Disclaimer: The following diagram represents a hypothetical signaling cascade based on the known activities of related anthracycline antibiotics. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Caption: Hypothetical signaling pathways potentially affected by this compound-induced DNA damage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Intercalation Assay (DNA Unwinding Assay with Topoisomerase I)

This assay determines if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.

Materials:

-

This compound

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system

Procedure:

-

Set up reaction tubes containing 1x topoisomerase I reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding topoisomerase I to each tube and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize under UV light. An increase in the proportion of supercoiled DNA in the presence of this compound indicates intercalation.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

This compound

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IIα

-

10x Topoisomerase II reaction buffer (containing ATP)

-

Stop buffer/loading dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system

Procedure:

-

Set up reaction tubes containing 1x topoisomerase II reaction buffer and kDNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop buffer/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Stain the gel and visualize. Inhibition of decatenation will result in a decrease in the amount of minicircles migrating into the gel.

Conclusion and Future Directions

This compound is a compelling anthracycline antibiotic with demonstrated antitumor potential. Its unique di-C-glycosylated structure and its ability to interact with DNA through multiple mechanisms make it an attractive scaffold for the development of new anticancer drugs. While its cytotoxic properties are established, further research is critically needed in several areas. A comprehensive evaluation of its activity against a broad panel of cancer cell lines, including the determination of IC50 values, is essential for identifying sensitive cancer types. Furthermore, detailed investigations into the specific cellular signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets and combination strategies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the promising therapeutic avenues of this fascinating natural product.

References

Biological Activity of Kidamycin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, has garnered significant interest due to its potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It summarizes key quantitative data on their efficacy, details the experimental protocols for their evaluation, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer and antimicrobial agents.

Introduction

This compound is a C-glycoside-containing aromatic polyketide produced by Streptomyces species. Its core structure features a planar tetracyclic aglycone to which two deoxyamino sugar moieties are attached via rare C-glycosidic bonds. The biological activity of this compound and its derivatives is primarily attributed to their ability to intercalate into the minor groove of DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing cell death. Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of the sugar moieties, as well as modifications to the aglycone, significantly influence the biological potency and selectivity of these compounds.

Cytotoxic Activity of this compound Derivatives

The primary therapeutic potential of this compound derivatives lies in their potent cytotoxicity against a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

Quantitative Cytotoxicity Data

A representative table of cytotoxicity data for pluramycin family members, to which this compound belongs, will be populated here as more specific data on this compound derivatives becomes available through further research.

Table 1: Cytotoxic Activity (IC50) of Representative Pluramycin Antibiotics Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Data to be populated | |||

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Materials:

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound and its derivatives exhibit activity against various microorganisms, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Quantitative Antimicrobial Data

Specific MIC values for a wide array of this compound derivatives are not extensively documented in single, comparative studies. However, the broader class of pluramycin antibiotics is known for its antibacterial effects. The development of novel synthetic analogs is aimed at broadening the antimicrobial spectrum and overcoming resistance mechanisms.

A representative table of antimicrobial activity for pluramycin family members will be populated here as more specific data on this compound derivatives becomes available through further research.

Table 2: Antimicrobial Activity (MIC) of Representative Pluramycin Antibiotics

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Data to be populated | |||

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

-

This compound derivative stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Multi-channel pipette

-

Plate incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (broth with inoculum but no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the intercalation of their planar aromatic core into the DNA minor groove. This interaction disrupts the normal helical structure of DNA, thereby inhibiting the processes of DNA replication and transcription. This DNA damage, in turn, triggers a cellular cascade of events known as the DNA Damage Response (DDR).

DNA Damage Response (DDR) Pathway

The binding of this compound derivatives to DNA induces conformational changes and can lead to single- and double-strand breaks. This damage is recognized by cellular sensor proteins, which initiate a complex signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis).

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Workflow for Elucidating Mechanism of Action

Investigating the precise molecular mechanisms by which this compound derivatives exert their effects involves a multi-faceted approach, often combining cellular and molecular biology techniques.

Caption: Experimental workflow for mechanism of action studies.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:

-

The Aglycone Core: The planar aromatic ring system is essential for DNA intercalation. Modifications to this core can affect the binding affinity and sequence selectivity.

-

The Sugar Moieties: The number, type, and stereochemistry of the sugar residues play a crucial role in DNA recognition and binding. The amino groups on the sugars are often critical for interacting with the phosphate backbone of DNA.

-

The C-Glycosidic Linkages: The unusual C-glycosidic bonds provide stability to the molecule and are important for its overall conformation, which in turn affects its interaction with DNA.

Understanding these SARs is crucial for the rational design of new this compound derivatives with improved therapeutic properties, such as enhanced potency, greater selectivity for cancer cells, and reduced toxicity to normal cells.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for development as anticancer and antimicrobial agents. Their primary mechanism of action, involving DNA intercalation and the subsequent activation of the DNA damage response pathway, provides a solid foundation for further investigation. Future research efforts should focus on the synthesis and biological evaluation of novel derivatives to expand the structure-activity relationship knowledge base. A deeper understanding of the specific signaling pathways modulated by these compounds will be critical for identifying biomarkers of sensitivity and for the rational design of combination therapies. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these promising therapeutic candidates.

References

An In-depth Technical Guide to the Kidamycin-Producing Organism: Streptomyces sp. W2061

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidamycin, a member of the pluramycin family of antitumor antibiotics, is a di-C-glycosylated angucycline with significant biological activity. The producing organism, Streptomyces sp. W2061, harbors a unique biosynthetic gene cluster responsible for the synthesis of this complex natural product. This technical guide provides a comprehensive overview of Streptomyces sp. W2061, focusing on its genetic makeup, the biosynthesis of this compound, and detailed experimental protocols for its cultivation, genetic manipulation, and the extraction and purification of its metabolites. All quantitative data from cited experiments are summarized, and key processes are visualized through diagrams to facilitate understanding and further research in the development of this compound and its derivatives.

Introduction to Streptomyces sp. W2061 and this compound

Streptomyces sp. W2061 is the natural producer of this compound, an antitumor antibiotic characterized by a di-C-glycosylated angucycline core.[1][2] The complex structure of this compound, particularly its unusual C-glycosylated residues, makes chemical synthesis challenging, highlighting the importance of understanding its biosynthesis for the development of novel derivatives.[1][2] Research into the biosynthetic pathway in Streptomyces sp. W2061 has revealed the genetic blueprint and enzymatic machinery responsible for constructing this potent molecule.[1] In addition to this compound, Streptomyces sp. W2061 also produces Rubiflavinone C-1, an aglycone with a hexenoate residue.

Biosynthesis of this compound in Streptomyces sp. W2061

The biosynthesis of this compound in Streptomyces sp. W2061 is orchestrated by a dedicated Biosynthetic Gene Cluster (BGC), designated as the 'kid' cluster. This BGC shows significant similarity (87%) in content and organization to the hedamycin BGC found in S. griseoruber. The 'kid' cluster contains genes encoding the enzymes for the synthesis of the polyketide backbone, the two amino sugar moieties (N,N-dimethylvancosamine and anglosamine), and the glycosyltransferases that attach these sugars to the angucycline core.

Key Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound proceeds in a sequential manner, with key enzymatic functions identified through gene inactivation studies:

-

Polyketide Backbone Synthesis: A hybrid type I/type II polyketide synthase (PKS) system, encoded by genes kid12-20, is responsible for constructing the angucycline core.

-

Amino Sugar Biosynthesis: Genes kid4-9 and kid21-28 are involved in the biosynthesis of the nucleotidyl-activated amino sugar moieties.

-

Methylation: Three methyltransferases, Kid4, Kid9, and Kid24, have been confirmed to be involved in the biosynthesis of N,N-dimethylvancosamine and anglosamine.

-

Sequential C-Glycosylation: This crucial step is catalyzed by two C-glycosyltransferases, Kid7 and Kid21.

-

Step 1: Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.

-

Step 2: Kid21 then transfers an anglosamine moiety to the C8 position of the C10-glycosylated angucycline.

-

Visualizing the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. W2061.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. W2061, genetic manipulation, and the extraction and purification of this compound and related metabolites.

Cultivation and Fermentation

3.1.1. Media Composition

| Medium | Component | Concentration (g/L) |

| ISP4 (Agar) | Soluble Starch | 10 |

| K₂HPO₄ | 1 | |

| MgSO₄·7H₂O | 1 | |

| NaCl | 1 | |

| (NH₄)₂SO₄ | 2 | |

| CaCO₃ | 2 | |

| FeSO₄·7H₂O | 0.001 | |

| MnCl₂·4H₂O | 0.001 | |

| ZnSO₄·7H₂O | 0.001 | |

| Agar | 15 | |

| M2 (Seed Culture) | Yeast Extract | 2 |

| Glucose | 5 | |

| Glycerol | 25 (mL/L) | |

| Soytone | 4 | |

| CaCO₃ | 0.03 | |

| M2X (Production) | M2 Medium | - |

| MgCO₃ | 5 |

3.1.2. Fermentation Protocol

A workflow for the cultivation and fermentation of Streptomyces sp. W2061 is depicted below.

Caption: Fermentation workflow for this compound production by Streptomyces sp. W2061.

Genetic Manipulation: Gene Disruption

Gene disruption in Streptomyces sp. W2061 is achieved through homologous recombination to replace the target gene with a kanamycin resistance cassette.

3.2.1. Protocol for Gene Disruption

-

Vector Construction:

-

Amplify two homologous regions flanking the target gene using appropriate primers.

-

Digest the kanamycin resistance cassette from plasmid pFD-NEO-S with KpnI and PstI or SalI.

-

Ligate the two homologous fragments and the kanamycin resistance cassette into the plasmid pKC1139.

-

-

Conjugation:

-

Introduce the constructed disruption vector into Streptomyces sp. W2061 via conjugation from E. coli ET12567/pUZ8002.

-

-

Selection of Exconjugants:

-

Select for exconjugants based on resistance to both kanamycin and apramycin.

-

-

Confirmation:

-

Confirm the double crossover event and gene replacement through PCR genotyping.

-

Extraction and Purification of Metabolites

The following protocol outlines the steps for extracting and purifying this compound and its related compounds from the fermentation broth of Streptomyces sp. W2061.

Caption: Extraction and purification workflow for metabolites from Streptomyces sp. W2061.

Quantitative Data on Metabolite Production

While the specific titer of this compound from the wild-type Streptomyces sp. W2061 is not explicitly reported in the reviewed literature, quantitative data on the isolation of shunt products and intermediates from mutant strains provide valuable insights into the efficiency of the biosynthetic pathway and the potential for precursor accumulation.

| Strain | Gene Disrupted | Compound Isolated | Yield (mg) |

| ΔKid21 | kid21 (C-glycosyltransferase) | Compound 7 (C10-glycosylated angucycline) | 9.0 |

| ΔKid4 | kid4 (Methyltransferase) | Rubiflavinone C-1 (Compound 3) | 2.1 |

| Saptomycin F (Compound 5) | 4.2 | ||

| Kidamycinone (Compound 6) | 6.2 | ||

| ΔKid7 | kid7 (C-glycosyltransferase) | Epoxykidamycinone (Compound 4) | 4.2 |

Data extracted from Heo et al., 2022.

Conclusion and Future Perspectives

Streptomyces sp. W2061 represents a valuable microbial resource for the production of the antitumor antibiotic this compound. The elucidation of the 'kid' biosynthetic gene cluster and the functions of key enzymes have paved the way for targeted genetic engineering approaches to enhance product yield and generate novel derivatives. Future research should focus on optimizing fermentation conditions to improve the this compound titer from the wild-type strain and exploring the heterologous expression of the 'kid' BGC in a more genetically tractable host. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and researchers in the field of natural product drug discovery and development, aiming to unlock the full therapeutic potential of this compound and its analogs.

References

Spectroscopic Analysis of Kidamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidamycin is a member of the pluramycin family of antitumor antibiotics, characterized by a di-C-glycosylated angucycline core.[1][2] Its potent biological activity has generated significant interest in its structural properties and potential for the development of synthetic derivatives.[1][2] This technical guide provides a comprehensive overview of the spectroscopic methods used to elucidate the structure of this compound and its analogues. It includes detailed experimental protocols, a summary of key quantitative data, and graphical representations of biosynthetic and analytical workflows.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a primary tool for determining the molecular weight and elemental composition of this compound and its biosynthetic intermediates.

| Compound | m/z [M+H]⁺ | Reference |

| This compound (1) | 689 | [2] |

| Photothis compound (2) | Not Reported | |

| Rubiflavinone C-1 (3) | Not Reported | |

| Epoxykidamycinone (4) | 377 | |

| Saptomycin F (5) | 403 | |

| Kidamycinone (6) | 361 | |

| N,N-dimethylvancosamine C10 glycosylated kidamycinone (7) | 532 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1D and 2D NMR analyses (¹H, ¹³C, COSY, HSQC, HMBC) have been crucial for determining the precise connectivity and stereochemistry of this compound. While full spectral data is often found in supplementary materials of publications, the comparison of NMR data between this compound and its precursors has been instrumental in structure confirmation. For instance, the structure of N,N-dimethylvancosamine C10 glycosylated kidamycinone (7) was confirmed by comparing its 1D and 2D NMR spectroscopic data with that of this compound, noting the absence of signals corresponding to the anglosamine group at C8.

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound.

Sample Preparation and Extraction

-

Fermentation: Streptomyces sp. W2061, the producing strain, is cultured in a suitable medium (e.g., M2X medium) for several days.

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate layer is dried.

-

Resuspension: The dried extract is resuspended in methanol for subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A Thermo U3000-LTQ XL ion trap mass spectrometer with an ESI source is a suitable instrument.

-

Column: A Waters HSS T3 C18 column (2.1 × 150 mm; 2.5 μm) is used for chromatographic separation.

-

Mobile Phases:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 100% B over 15 minutes, followed by 5 minutes at 100% B.

-

Flow Rate: 0.3 ml/min.

-

MS Operating Parameters:

-

Ionization Mode: ESI positive.

-

Spray Needle Voltage: +5 kV.

-

Ion Transfer Capillary Temperature: 275°C.

-

Sheath Gas (Nitrogen): 35 arbitrary units.

-

Auxiliary Gas: 5 arbitrary units.

-

Mass Range: m/z 100–2000.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Purified compounds are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for high sensitivity, especially for small sample quantities.

-

Experiments: A standard suite of experiments is performed for complete structural assignment:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Analysis: The combination of these experiments allows for the assignment of all proton and carbon signals and the determination of through-bond connectivities.

General Protocol for UV-Visible Spectroscopy

-

Sample Preparation: Dissolve a known concentration of the purified compound in a suitable solvent (e.g., methanol, ethanol, or water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Scan the sample over a wavelength range of 200-800 nm. The resulting spectrum, a plot of absorbance versus wavelength, can reveal characteristic chromophores within the molecule.

General Protocol for Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. A general protocol for antibiotics involves:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. For complex molecules, Attenuated Total Reflectance (ATR)-FTIR is often used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands indicate the presence of specific functional groups such as hydroxyls, carbonyls, and C-O bonds.

General Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the stereochemical features of chiral molecules. A general protocol includes:

-

Sample Preparation: The sample must be dissolved in a transparent solvent in the spectral region of interest.

-

Instrumentation: A CD spectropolarimeter.

-

Measurement: The CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. This is particularly useful for determining the absolute configuration of stereocenters in complex natural products.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of the di-C-glycoside moiety of this compound proceeds in a sequential manner involving two key glycosyltransferases, Kid7 and Kid21.

Caption: Proposed glycosylation pathway of this compound.

General Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like this compound follows a standardized workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathways

While this compound exhibits potent antitumor activity, the specific signaling pathways it modulates are a subject of ongoing research. Generally, pluramycin-type antibiotics are known to intercalate with DNA, which can trigger various cellular responses, including cell cycle arrest and apoptosis. Further investigation is required to delineate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

The spectroscopic analysis of this compound, primarily through mass spectrometry and NMR, has been fundamental to its structural characterization. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Future studies employing a broader range of spectroscopic techniques will undoubtedly provide deeper insights into the structure-activity relationships of this promising antitumor agent.

References

An In-depth Technical Guide to Early Studies on Kidamycin Cytotoxicity

Executive Summary